molecular formula C14H20ClNO2 B586620 4/'-methoxy-alpha-Pyrrolidinopropiophenone (hydrochloride) CAS No. 1794760-01-2

4/'-methoxy-alpha-Pyrrolidinopropiophenone (hydrochloride)

Cat. No. B586620
CAS RN: 1794760-01-2
M. Wt: 269.769
InChI Key: FTNXEPKGUANWLT-UHFFFAOYSA-N
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Description

4’-Methoxy-α-pyrrolidinopropiophenone (MOPPP) is a stimulant designer drug of the pyrrolidinophenone class . It has the potential to produce euphoria, an effect shared with other classical stimulants .


Synthesis Analysis

MOPPP is structurally related to α-PPP in the same way that PMA is related to amphetamine: a methoxy group has been added to the 4-position on the phenyl ring . It is structurally very similar to α-PPP, with only one added methyl group in the para position on the phenyl ring .


Molecular Structure Analysis

The molecular formula of MOPPP is C14H19NO2 . The average mass is 233.306 Da and the monoisotopic mass is 233.141586 Da .


Physical And Chemical Properties Analysis

MOPPP has a density of 1.1±0.1 g/cm3, a boiling point of 362.6±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.9±3.0 kJ/mol, and the flash point is 173.1±22.3 °C .

Scientific Research Applications

Metabolism and Detection

  • Metabolism in Rats and Humans : 4'-Methoxy-alpha-pyrrolidinopropiophenone (MOPPP) is completely metabolized in rats. Its metabolism involves demethylation of the methoxy group, hydroxylation of the pyrrolidine ring, dehydrogenation to the corresponding lactam, and oxidative desamination to diketo compounds. Some demethylated metabolites are hydroxylated and methylated, with hydroxy groups partially conjugated (Springer et al., 2003). Similar metabolic pathways are observed in human liver microsomes, with cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, playing a significant role in MOPPP metabolism (Springer et al., 2003).

  • Toxicological Detection : A toxicological detection procedure for MOPPP in urine using gas chromatography-mass spectrometry (GC-MS) has been developed. This procedure allows for the detection of MOPPP through its metabolites in urine samples, using solid-phase extraction and mass chromatography for screening and identification (Springer et al., 2003).

Pharmacological Properties

  • Central Muscle Relaxant Activity : The compound 4'-ethyl-2-methyl-3-pyrrolidinopropiophenone hydrochloride, which is structurally related to 4/'-methoxy-alpha-Pyrrolidinopropiophenone, has been studied for its central muscle relaxant properties. This derivative shows potent relaxant activity on both alpha- and gamma-rigidities in rats, indicating potential therapeutic applications in muscle relaxation (Morikawa et al., 1987).

  • Serotonin Receptor Affinity : Studies on cathinone and related analogues, which include compounds similar to 4/'-methoxy-alpha-Pyrrolidinopropiophenone, suggest that these substances possess affinity for serotonin receptors, indicating potential implications for mood and behavioral effects (Glennon & Liebowitz, 1982).

Safety and Hazards

The physiological and toxicological properties of MOPPP are not known . It is intended for research and forensic applications, and it is not for human or veterinary use .

Future Directions

As MOPPP is a designer drug that has appeared on the illicit drug market , future research may focus on understanding its physiological and toxicological properties, as well as developing methods for its detection and quantification in biological samples.

properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12;/h5-8,11H,3-4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNXEPKGUANWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344562
Record name 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride

CAS RN

1794760-01-2
Record name Moppp HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1794760012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOPPP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QA5EHN5EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4/'-methoxy-alpha-Pyrrolidinopropiophenone (hydrochloride)
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4/'-methoxy-alpha-Pyrrolidinopropiophenone (hydrochloride)

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